molecular formula C16H17N3O5 B4093268 2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide

2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide

Cat. No.: B4093268
M. Wt: 331.32 g/mol
InChI Key: ZQBMEFRGIPDBRZ-UHFFFAOYSA-N
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Description

2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide is an organic compound with a complex structure that includes a hydroxyethylamino group, a methoxyphenyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide typically involves multiple steps. One common route starts with the nitration of 4-methoxyaniline to form 4-methoxy-3-nitroaniline. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amino group results in the formation of 2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active site residues, while the nitro and methoxy groups can participate in various non-covalent interactions, stabilizing the compound within the binding site. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile: This compound has a similar hydroxyethylamino group but differs in its overall structure and applications.

    2-hydroxy-4’-hydroxyethoxy-2-methylpropiophenone: Another compound with a hydroxyethyl group, used primarily in photoinitiators for polymerization reactions.

Uniqueness

2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in both medicinal chemistry and materials science, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-24-13-5-2-11(3-6-13)18-16(21)14-10-12(19(22)23)4-7-15(14)17-8-9-20/h2-7,10,17,20H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBMEFRGIPDBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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